molecular formula C18H19N3O4S B2977508 N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 921559-39-9

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2977508
CAS No.: 921559-39-9
M. Wt: 373.43
InChI Key: KCXBJBCHQHLCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-methyl-2-oxoindoline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-methyl-4-aminophenyl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide: Unique due to its specific indole and sulfonamide structure.

    N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group instead of acetamide.

    N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the indole moiety and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-8-14(19-12(2)22)5-7-17(11)26(24,25)20-15-4-6-16-13(9-15)10-18(23)21(16)3/h4-9,20H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBJBCHQHLCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.